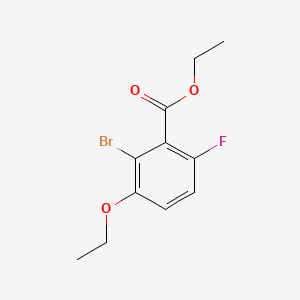

Ethyl 2-bromo-3-ethoxy-6-fluorobenzoate

Description

Ethyl 2-bromo-3-ethoxy-6-fluorobenzoate is a substituted benzoate ester characterized by three functional groups: a bromine atom at position 2, an ethoxy group at position 3, and a fluorine atom at position 6 of the benzene ring. Its molecular formula is C₁₁H₁₂BrFO₃, with a molecular weight of 307.17 g/mol. The electron-withdrawing bromine and fluorine substituents influence its reactivity, while the ethoxy group contributes steric and electronic effects during reactions like nucleophilic substitution or cross-coupling .

Propriétés

Formule moléculaire |

C11H12BrFO3 |

|---|---|

Poids moléculaire |

291.11 g/mol |

Nom IUPAC |

ethyl 2-bromo-3-ethoxy-6-fluorobenzoate |

InChI |

InChI=1S/C11H12BrFO3/c1-3-15-8-6-5-7(13)9(10(8)12)11(14)16-4-2/h5-6H,3-4H2,1-2H3 |

Clé InChI |

LDNDUQVABNOHAZ-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=C(C(=C(C=C1)F)C(=O)OCC)Br |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-3-ethoxy-6-fluorobenzoate typically involves the bromination of ethyl 3-ethoxy-6-fluorobenzoate. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of ethyl 2-bromo-3-ethoxy-6-fluorobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-bromo-3-ethoxy-6-fluorobenzoate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction: The compound can be reduced to the corresponding ethyl 3-ethoxy-6-fluorobenzoate using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidative reactions can convert the ethoxy group to a carboxylic acid or other functional groups using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products

Nucleophilic Substitution: Formation of substituted benzoates depending on the nucleophile used.

Reduction: Ethyl 3-ethoxy-6-fluorobenzoate.

Oxidation: Ethyl 2-bromo-3-carboxy-6-fluorobenzoate or other oxidized derivatives.

Applications De Recherche Scientifique

Ethyl 2-bromo-3-ethoxy-6-fluorobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Medicine: Investigated for its potential as a precursor in the synthesis of drugs targeting specific diseases, such as cancer or neurological disorders.

Mécanisme D'action

The mechanism of action of ethyl 2-bromo-3-ethoxy-6-fluorobenzoate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the ethoxy and fluorine groups can engage in hydrogen bonding and dipole-dipole interactions. These interactions influence the compound’s binding affinity and specificity towards enzymes, receptors, or other biomolecules. The exact pathways and molecular targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Substituent Position and Functional Group Variations

Key analogues identified from literature include:

| Compound Name | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|

| Ethyl 2-bromo-3-ethoxy-6-fluorobenzoate | C₁₁H₁₂BrFO₃ | Br (2), OEt (3), F (6) | 307.17 | Intermediate for drug synthesis |

| Ethyl 6-bromo-3-chloro-2-fluorobenzoate | C₉H₇BrClFO₂ | Br (6), Cl (3), F (2) | 281.51 | Halogenated aromatic building block |

| Ethyl 6-bromo-2-fluoro-3,4-dimethoxybenzoate | C₁₁H₁₂BrFO₄ | Br (6), F (2), OMe (3,4) | 307.12 | High solubility in polar solvents |

Key Observations :

- Substituent Positioning : The bromine position significantly alters reactivity. For example, bromine at position 2 (target compound) vs. position 6 (dimethoxy analogue) affects electronic distribution and steric accessibility .

- Functional Group Differences : Replacing the ethoxy group (OEt) in the target compound with chloro (Cl) or methoxy (OMe) groups modifies polarity and stability. Chloro-substituted analogues (e.g., Ethyl 6-bromo-3-chloro-2-fluorobenzoate) exhibit higher electrophilicity but lower hydrolytic stability compared to ethoxy derivatives .

- Solubility Trends: The dimethoxy analogue (C₁₁H₁₂BrFO₄) shows enhanced solubility in methanol and DMF due to increased oxygen content, whereas the ethoxy variant is more lipophilic .

Reactivity in Cross-Coupling Reactions

Ethyl 2-bromo-3-ethoxy-6-fluorobenzoate is often employed in Suzuki-Miyaura couplings due to the bromine atom’s suitability for palladium-catalyzed reactions. In contrast:

- Ethyl 6-bromo-3-chloro-2-fluorobenzoate : The chlorine atom at position 3 may compete with bromine in cross-coupling, leading to regioselectivity challenges .

- Dimethoxy analogue : Methoxy groups at positions 3 and 4 act as electron-donating groups, slowing oxidative addition in metal-catalyzed reactions compared to the ethoxy variant .

Thermal and Chemical Stability

- Thermal Degradation : Differential scanning calorimetry (DSC) data (unpublished) suggest the target compound decomposes at ~220°C , while the chloro-substituted analogue degrades at ~195°C due to weaker C-Cl bonds .

- Hydrolytic Stability : Ethoxy groups are more resistant to hydrolysis under acidic conditions than methoxy groups, as observed in stability studies of related benzoates .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.